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The core biochemical potency of PF-06726304 is demonstrated by its low nanomolar and sub-nanomolar

inhibition constants (Ki) against EZH2.

Parameter Value Unit Context / Assay

Ki (EZH2, wild-type) 0.7 [1] [2] nM (nmol/L) Cell-free biochemical assay

Ki (EZH2, Y641N mutant) 3.0 [1] [2] nM (nmol/L) Cell-free biochemical assay

IC₅₀ (H3K27me3 in cells) 15 [1] [2] nM (nmol/L) Karpas-422 cell line

IC₅₀ (Cell Proliferation) 25 [1] [2] nM (nmol/L) Karpas-422 cell line (72 hr)

In Vivo Efficacy & Pharmacodynamics

PF-06726304 has shown robust antitumor activity in animal models, confirming its on-target effect.

Parameter Details

Animal Model Female Scid beige mice with Karpas-422 xenografts (a Diffuse Large B-Cell
Lymphoma model) [1] [2].

Dosing & Efficacy Oral administration (BID) at 200 and 300 mg/kg for 20 days resulted in
significant tumor growth inhibition [1] [2].
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Parameter Details

Pharmacodynamic
Effect

Dose-dependent de-repression of EZH2 target genes and reduction of
intratumoral H3K27me3 levels, confirming on-target activity [1] [2].

Detailed Experimental Protocols

The following are key experimental methods used to generate the data for PF-06726304.

In Vitro H3K27me3 Reduction Assay (Cell-based ELISA)

This protocol details how the IC₅₀ value for H3K27me3 reduction in Karpas-422 cells was determined [1].

Cell Plating: Plate Karpas-422 cells in a 96-well plate at a density of 2,500 cells/well in 100 μL of

complete medium.
Compound Treatment: After a 2-3 hour pre-incubation, add 25 μL of serially diluted PF-06726304 in

growth medium to the cell plates. The final DMSO concentration should not exceed 0.5%.
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

Cell Lysis: Centrifuge the plates, remove the medium, and add 100 μL of acid-extraction solution to
each well to lyse the cells. Shake for 50 minutes at 4°C.

Neutralization: Add 38 μL of neutralization buffer to each well. Lysates can be frozen at -80°C.
ELISA Detection: Transfer cell lysates to an ELISA plate. Incubate with a primary antibody against

trimethylated Histone H3K27, followed by a horseradish peroxidase (HRP)-linked secondary antibody.
Signal Development & Readout: Add TMB substrate reagent. After 5 minutes, stop the reaction with

a stop solution and measure the signal. The IC₅₀ is calculated from the dose-response curve [1].

In Vivo Efficacy Study Protocol

This describes the key in vivo experiment that demonstrated the compound's efficacy [1].

Model Establishment: Implant Diffuse Large B-cell Lymphoma Karpas-422 cells subcutaneously into
female Scid beige mice (6-8 weeks old).

Dosing Regimen: Once tumors are established, administer PF-06726304 orally, twice daily (BID), at
doses of 30, 100, and 300 mg/kg for 20 days.

Monitoring: Monitor tumor volumes regularly to assess the compound's effect on tumor growth
inhibition compared to a control group.
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Analysis: At the end of the study, analyze tumor tissues to confirm a reduction in H3K27me3 levels,

verifying target engagement [1].

EZH2 Role and Inhibitor Mechanism

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which primarily silences gene

expression by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3) [3]. PF-06726304 acts as

a highly potent, S-adenosylmethionine (SAM)-competitive inhibitor, blocking the methyltransferase

activity of EZH2 [4]. This inhibition leads to a global reduction of H3K27me3, which de-represses tumor

suppressor genes and other genes that halt cell proliferation, thereby exerting an anti-tumor effect [3] [1].

EZH2 interacts with several key intracellular signaling pathways. The following diagram illustrates these

interactions and the logical placement of EZH2 inhibition as a therapeutic strategy.
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EZH2 interacts with key cancer pathways; inhibition de-represses silenced genes [3].

Comparative Research Context

A 2021 study screened eight different EZH2 inhibitors for their effects on osteoblast differentiation. It was

found that PF-06726304, along with others like GSK126 and EPZ-6438, effectively reduced cellular

H3K27me3 levels and accelerated bone cell differentiation at concentrations below cytotoxic levels (1-

10 μM) [5]. This suggests that the utility of PF-06726304 may extend beyond oncology, warranting further

investigation in other disease contexts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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